

ZK-261991: Application in HUVEC Tube Formation Assay

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Compound of Interest

Compound Name: ZK-261991

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

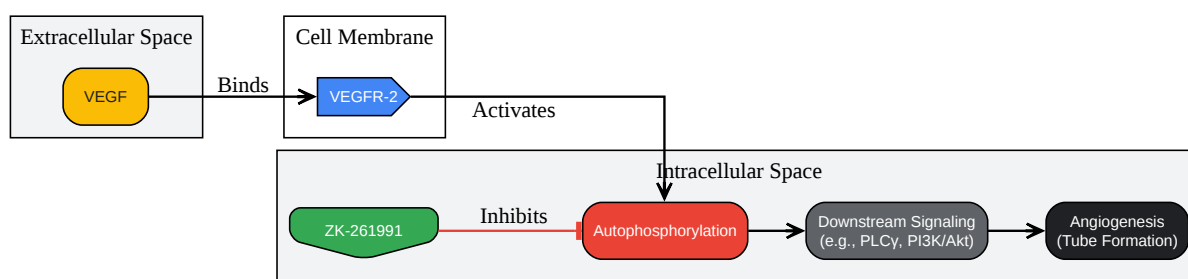
ZK-261991 is a potent and orally active inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. Specifically, it targets VEGFR-2 (also known as KDR) and VEGFR-3, key mediators of angiogenesis and lymphangiogenesis.[1][2] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing, and in pathological conditions like tumor growth and metastasis.[3][4] The Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay is a widely used in vitro method to assess the pro- or anti-angiogenic potential of chemical compounds.[3][4][5] This assay mimics the later stages of angiogenesis, where endothelial cells differentiate and form capillary-like structures.[4][5] This document provides detailed application notes and a comprehensive protocol for utilizing **ZK-261991** in a HUVEC tube formation assay.

Mechanism of Action

VEGF signaling is crucial for endothelial cell proliferation, migration, and survival, all of which are essential for angiogenesis.[6] The binding of VEGF to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a downstream signaling cascade involving pathways such as

PLCy-PKC-MAPK and PI3K-Akt, ultimately leading to the cellular responses required for new blood vessel formation.[6] **ZK-261991** exerts its anti-angiogenic effect by competitively binding to the ATP-binding site of the VEGFR-2 tyrosine kinase, thereby inhibiting its autophosphorylation and blocking the downstream signaling cascade.[1] This inhibition prevents the formation of tube-like structures by HUVECs in vitro.

Signaling Pathway of **ZK-261991** Inhibition



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Caption: VEGF signaling pathway and the inhibitory action of **ZK-261991**.

Quantitative Data Summary

The inhibitory effect of **ZK-261991** on VEGFR-2 makes it a potent inhibitor of HUVEC tube formation. The following table summarizes the key inhibitory concentrations.

| Parameter | Value | Reference |
|---|-------|-----------|
| IC ₅₀ for VEGFR-2 | 5 nM | [1] |
| IC ₅₀ for VEGFR-3 | 20 nM | [1] |
| IC ₅₀ for cellular KDR autophosphorylation | 2 nM | [1] |

The following table presents representative data on the effect of **ZK-261991** on HUVEC tube formation, illustrating a dose-dependent inhibition.

| ZK-261991 Concentration (nM) | Total Tube Length (% of Control) | Number of Branch Points (% of Control) |
|------------------------------|----------------------------------|--|
| 0 (Control) | 100 | 100 |
| 1 | 85 | 80 |
| 5 | 50 | 45 |
| 10 | 25 | 20 |
| 50 | 5 | 2 |

Experimental Protocol: HUVEC Tube Formation Assay

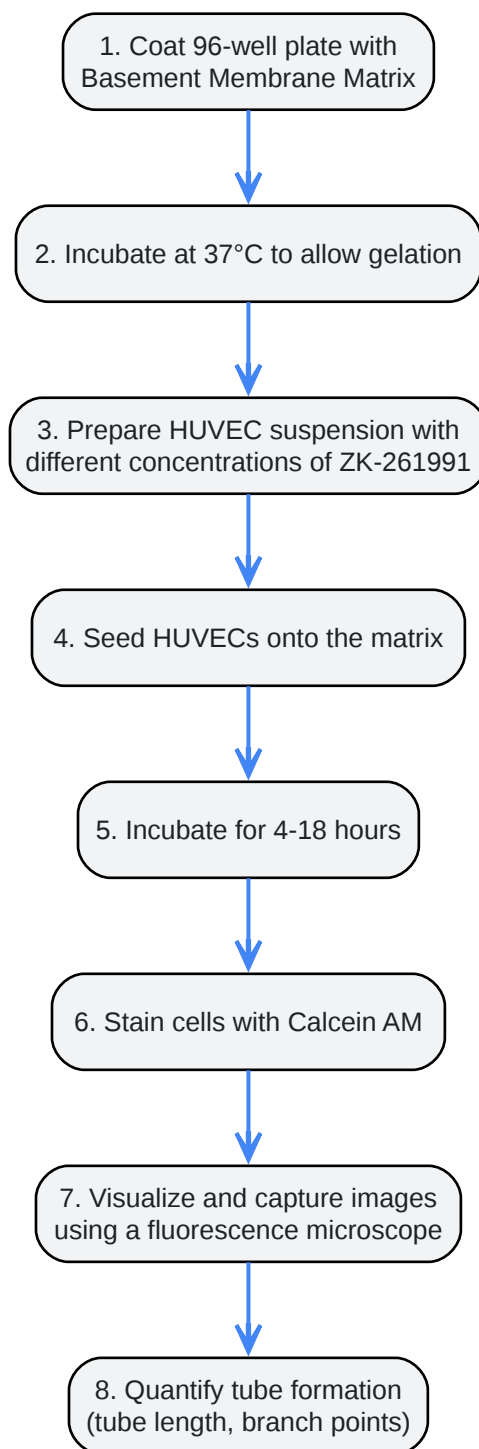
This protocol provides a detailed methodology for assessing the anti-angiogenic activity of **ZK-261991** using a HUVEC tube formation assay.

Materials

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (EGM-2)
- Basement Membrane Matrix (e.g., Matrigel® or Geltrex™)
- ZK-261991**
- DMSO (vehicle control)
- Phosphate Buffered Saline (PBS)
- Trypsin-EDTA
- Calcein AM (for visualization)

- 96-well tissue culture plates
- Pipettes and tips
- Incubator (37°C, 5% CO₂)
- Inverted microscope with fluorescence capabilities
- Image analysis software (e.g., ImageJ)

Experimental Workflow



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Caption: Workflow for the HUVEC tube formation assay.

Procedure

- Preparation of Basement Membrane Matrix Coated Plates:
 - Thaw the basement membrane matrix on ice overnight in a 4°C refrigerator.[7]
 - Pre-chill a 96-well plate and pipette tips at -20°C for at least 30 minutes.[5]
 - Using the pre-chilled tips, add 50 µL of the thawed basement membrane matrix to each well of the 96-well plate.[8]
 - Ensure the entire surface of each well is covered.
 - Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify into a gel.[8]
- HUVEC Preparation and Seeding:
 - Culture HUVECs in EGM-2 medium until they reach approximately 80% confluency.[7]
 - Harvest the cells using Trypsin-EDTA and neutralize with medium.
 - Centrifuge the cell suspension and resuspend the pellet in EGM-2 medium containing a low serum concentration (e.g., 0.5-2% FBS) to minimize background proliferation.
 - Perform a cell count and adjust the cell density to $1-2 \times 10^5$ cells/mL.
 - Prepare serial dilutions of **ZK-261991** in the low-serum medium. A vehicle control (DMSO) should also be prepared. The final DMSO concentration should not exceed 0.1%.
 - Add the HUVEC suspension to the **ZK-261991** dilutions to achieve a final cell density of $1.5-3 \times 10^4$ cells per well in a volume of 150 µL.[8]
- Incubation and Tube Formation:
 - Gently add 150 µL of the HUVEC/**ZK-261991** suspension to each well of the pre-coated 96-well plate.
 - Incubate the plate at 37°C with 5% CO₂ for 4 to 18 hours. The optimal incubation time may vary and should be determined empirically; tube formation is often optimal between 6 and 12 hours.[5][7]

- Visualization and Quantification:
 - After incubation, carefully remove the medium from the wells.
 - Wash the cells gently with 100 μ L of PBS.[8]
 - Prepare a 2 μ g/mL solution of Calcein AM in PBS.
 - Add 50 μ L of the Calcein AM solution to each well and incubate for 30 minutes at 37°C, protected from light.[4][7]
 - Capture images of the tube-like structures using an inverted fluorescence microscope.
 - Quantify the extent of tube formation using image analysis software. Key parameters to measure include:
 - Total tube length: The sum of the lengths of all tube segments.
 - Number of branch points: The number of intersections between tube segments.

Expected Results

In the presence of **ZK-261991**, a dose-dependent inhibition of HUVEC tube formation is expected. At lower concentrations, there may be a slight reduction in the complexity of the capillary-like network. As the concentration of **ZK-261991** increases towards its IC₅₀ value, a significant disruption of tube formation will be observed, with fewer and shorter tubes and a reduced number of branch points. At high concentrations, complete inhibition of tube formation is anticipated, with the HUVECs remaining as individual, rounded cells.

Troubleshooting

- No tube formation in control wells: This could be due to suboptimal HUVEC health, incorrect density, or issues with the basement membrane matrix. Ensure cells are not over-confluent before harvesting and that the matrix is properly thawed and gelled.
- High background fluorescence: This may result from incomplete washing after Calcein AM staining or auto-hydrolysis of the dye in the medium.[4] Ensure thorough but gentle washing and prepare the Calcein AM solution fresh.

- Inconsistent results: Variability can arise from uneven coating of the basement membrane matrix or inconsistent cell seeding. Ensure a uniform layer of the matrix and proper mixing of the cell suspension before plating.

By following this detailed protocol, researchers can effectively utilize the HUVEC tube formation assay to investigate the anti-angiogenic properties of **ZK-261991** and similar compounds.

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